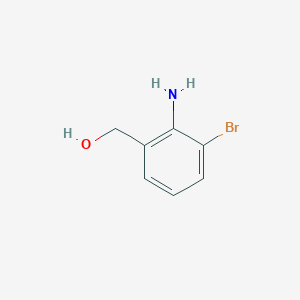

(2-Amino-3-bromophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-3-bromophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCQHOKATFHJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-3-bromophenyl)methanol (CAS 397323-70-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(2-Amino-3-bromophenyl)methanol, bearing the CAS number 397323-70-5, is a strategically important bifunctional building block in modern synthetic organic and medicinal chemistry.[1][2][3][4][5][6][7][8] Its unique substitution pattern, featuring an ortho-amino group and a bromine atom on a benzyl alcohol scaffold, offers a versatile platform for the construction of complex heterocyclic systems and novel molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, key reactivity, and applications, with a particular focus on its utility in the synthesis of quinazoline derivatives—a core scaffold in numerous pharmacologically active compounds. Detailed, field-tested protocols for its synthesis and purification are presented, alongside a critical discussion of safety and handling considerations. This document is intended to serve as a valuable resource for researchers leveraging this compound in drug discovery and development programs.

Physicochemical and Spectroscopic Characterization

This compound is a solid at room temperature, possessing a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol .[1][4] The presence of both an amino and a hydroxyl group imparts polarity to the molecule, influencing its solubility and chromatographic behavior.

Structural and Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 397323-70-5 | [1][4][5] |

| Molecular Formula | C₇H₈BrNO | [1][4][5] |

| Molecular Weight | 202.05 g/mol | [1][4] |

| IUPAC Name | This compound | [3][7] |

| Synonyms | 2-Amino-3-bromobenzyl alcohol | [1] |

| Appearance | Solid (predicted) | General Knowledge |

| Boiling Point | 330.7±27.0 °C (Predicted) | [5] |

| Storage | 2-8 °C, under inert atmosphere | [8][9] |

Spectroscopic Profile

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton, and the amine protons (NH₂). The aromatic protons would likely appear as a multiplet in the range of δ 6.5-7.5 ppm. The benzylic methylene protons would be a singlet around δ 4.5 ppm, and the hydroxyl and amine protons would appear as broad singlets that are D₂O exchangeable.

-

¹³C NMR (Predicted): The carbon NMR would display seven distinct signals. The carbon bearing the methanol group would be in the range of δ 60-65 ppm. The aromatic carbons would appear between δ 110-150 ppm, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects.

-

Infrared (IR) Spectroscopy (Predicted): Key vibrational bands would include O-H stretching from the alcohol (broad, ~3300-3400 cm⁻¹), N-H stretching from the primary amine (two sharp peaks, ~3350-3450 cm⁻¹), C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the CH₂ group (~2850-2950 cm⁻¹), and C=C stretching from the aromatic ring (~1450-1600 cm⁻¹).

-

Mass Spectrometry (MS) (Predicted): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 201 and 203 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2-amino-3-bromobenzoic acid. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a verified procedure for the synthesis of the isomeric (2-Amino-5-bromophenyl)methanol and is expected to yield the desired product with high fidelity.

Materials:

-

2-Amino-3-bromobenzoic acid (1.0 equiv)

-

Lithium aluminum hydride (LAH) (3.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-amino-3-bromobenzoic acid.

-

Dissolution: Add anhydrous THF to the flask to dissolve the starting material.

-

Cooling: Cool the flask to 0 °C using an ice bath under a nitrogen atmosphere.

-

LAH Addition: Carefully and portion-wise, add lithium aluminum hydride to the cooled solution over a period of 30-60 minutes. Causality: This slow, portion-wise addition is crucial to control the exothermic reaction between LAH and the carboxylic acid, preventing a dangerous temperature increase and potential side reactions. The acidic proton of the carboxylic acid and the amine will react first with LAH, generating hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add ethyl acetate to quench the excess LAH, followed by the dropwise addition of water. Causality: This quenching procedure must be performed with extreme caution as the reaction of LAH with water is highly exothermic and liberates flammable hydrogen gas. Ethyl acetate is added first to react with the bulk of the unreacted LAH in a more controlled manner than direct water addition.

-

Work-up: Add more water and stir until two distinct layers form. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude this compound can be purified by either column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[10] The addition of a small amount of triethylamine (0.5%) to the eluent can help to prevent tailing of the amine on the silica gel.[10]

-

Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto a packed silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Recrystallization:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol, methanol, or a mixture of ethyl acetate and hexanes are suitable candidates.[11][12]

-

Procedure: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[11]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its three reactive sites: the amino group, the hydroxyl group, and the bromine atom. This trifecta of functionality makes it a valuable precursor for a variety of complex molecules, most notably quinazolines.

Synthesis of Quinazolines

Quinazolines are a class of heterocyclic compounds that form the core structure of many approved drugs, including gefitinib (an EGFR inhibitor) and prazosin (an alpha-blocker). This compound is an excellent starting material for quinazoline synthesis via acceptorless dehydrogenative coupling (ADC) reactions.

Reaction Mechanism: The general mechanism involves the in-situ oxidation of the benzyl alcohol to the corresponding aldehyde, followed by condensation with a nitrogen source (like an amide or nitrile) and subsequent cyclization.

Caption: Generalized mechanism for quinazoline synthesis from 2-aminobenzyl alcohols.

This transformation is typically catalyzed by transition metals such as ruthenium, manganese, or copper.[13] The process is highly atom-economical, with water and hydrogen gas being the only byproducts.[10]

Example Protocol Outline (Copper-Catalyzed):

-

To a reaction vessel, add this compound, an aldehyde, a copper catalyst (e.g., CuCl), a ligand (e.g., 2,2'-bipyridine), a base, and a suitable solvent.

-

Heat the reaction mixture under an oxygen or air atmosphere.

-

The reaction proceeds through the oxidation of the alcohol to an aldehyde, followed by condensation with the added aldehyde and an in-situ generated ammonia equivalent, leading to the quinazoline product.

Other Potential Reactions

-

N-Alkylation/Arylation: The primary amino group can be functionalized through various C-N bond-forming reactions.

-

O-Alkylation/Acylation: The hydroxyl group can be converted into ethers or esters.

-

Cross-Coupling Reactions: The bromine atom is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of various aryl, alkyl, or heteroaryl substituents. This is a powerful strategy for library synthesis in drug discovery.[13]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care, following standard laboratory safety procedures.

Hazard Identification

While specific toxicity data for this compound is not thoroughly investigated, it should be handled as a potentially hazardous substance based on its structural components: aromatic amines and bromoarenes.[14]

-

Potential Hazards:

-

Harmful if swallowed.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.[15]

-

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[15][16][17][18]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16][17]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[15] Storage at 2-8 °C under an inert atmosphere is recommended for long-term stability.[8][9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.[15]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[15][16]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery and development. Its utility as a precursor to the medicinally important quinazoline scaffold is well-established. This guide has provided a comprehensive overview of its synthesis, purification, characterization, reactivity, and safe handling. By understanding these key technical aspects, researchers can effectively and safely incorporate this versatile building block into their synthetic strategies to accelerate the development of new therapeutic agents.

References

-

Safety Data Sheet - Proman. (n.d.). Retrieved January 6, 2026, from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Advances. Retrieved January 6, 2026, from [Link]

-

Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Protheragen. Retrieved January 6, 2026, from [Link]

-

This compound | CAS 397323-70-5. (n.d.). American Elements. Retrieved January 6, 2026, from [Link]

- CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. (n.d.). Google Patents.

- US3379620A - Process for producing 4-aminobenzyl alcohol derivatives. (n.d.). Google Patents.

- CN102276490B - A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid. (n.d.). Google Patents.

- CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (n.d.). Google Patents.

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

-

Cas 397323-70-5,this compound. (n.d.). Lookchem. Retrieved January 6, 2026, from [Link]

-

Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. (2000, July 1). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Amide Reduction Mechanism by LiAlH4. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]

-

Bromination of Aniline (video). (n.d.). Khan Academy. Retrieved January 6, 2026, from [Link]

-

Strong Reductions using Lithium Aluminum Hydride (LAH). (2018, January 21). YouTube. Retrieved January 6, 2026, from [Link]

-

Making o-bromoaniline from aniline. (2016, March 8). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. (2024, June 26). ACS Publications. Retrieved January 6, 2026, from [Link]

-

Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. (n.d.). PMC. Retrieved January 6, 2026, from [Link]

-

Carboxylic Derivatives - Reduction (Metal Hydride Reduction). (2023, January 22). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Show a mechanism for the lithium aluminum hydride reduction of be... (n.d.). Pearson. Retrieved January 6, 2026, from [Link]

- US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols. (n.d.). Google Patents.

-

Preferential Crystallization of 2-Amino-2-phenylethanol and Its Application as a Resolving Agent. (n.d.). Oxford Academic. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound - Protheragen [protheragen.ai]

- 2. americanelements.com [americanelements.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 397323-70-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. CAS 397323-70-5 | this compound - Synblock [synblock.com]

- 6. This compound | 397323-70-5 | XQA32370 [biosynth.com]

- 7. This compound 97% | CAS: 397323-70-5 | AChemBlock [achemblock.com]

- 8. Cas 397323-70-5,this compound | lookchem [lookchem.com]

- 9. 397323-70-5|this compound|BLD Pharm [bldpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. capotchem.cn [capotchem.cn]

- 15. aksci.com [aksci.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. proman.org [proman.org]

- 18. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to (2-Amino-3-bromophenyl)methanol for Advanced Research and Development

Introduction

(2-Amino-3-bromophenyl)methanol, identified by CAS Number 397323-70-5, is a substituted aromatic amino alcohol of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry.[1][2] Its unique trifunctional structure, featuring a primary alcohol, a primary amine, and a bromine atom positioned on a benzene ring, makes it a highly versatile and valuable building block. The strategic placement of these groups—an ortho-amino alcohol functionality with an adjacent bromine—provides a scaffold ripe for complex molecular architecture. This guide offers an in-depth exploration of its chemical and physical properties, synthetic pathways, reactivity, and applications, providing researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their work.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 397323-70-5 | [1][2][3][4] |

| Molecular Formula | C₇H₈BrNO | [1][2][3] |

| Molecular Weight | 202.05 g/mol | [1][2][4] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 2-Amino-3-bromobenzyl alcohol | [2] |

| Appearance | White to light brown solid | [4] |

| Purity | Typically ≥97% | [3][4] |

| Storage | Store at room temperature or 2-8°C, sealed, in a dry, dark place under an inert atmosphere. | [4][5] |

Solubility Profile: The molecule's structure suggests a nuanced solubility. The polar amino (-NH₂) and hydroxyl (-CH₂OH) groups can participate in hydrogen bonding, imparting solubility in polar solvents like methanol, ethanol, and DMSO.[6] Conversely, the bromophenyl ring provides hydrophobic character, which may limit its solubility in water but enhance it in less polar organic solvents like ethyl acetate or dichloromethane. Experimental determination is always recommended for specific applications.

Synthesis and Mechanistic Insights

The most direct and common synthetic route to this compound involves the selective reduction of a corresponding carbonyl precursor, typically 2-amino-3-bromobenzoic acid or its ester derivative.

Workflow: Reduction of 2-Amino-3-bromobenzoic Acid

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Conceptual Step-by-Step Methodology

-

Precursor Preparation: While 2-amino-3-bromobenzoic acid can be sourced commercially, it can also be synthesized via bromination of 2-aminobenzoic acid (anthranilic acid). This must be done carefully to achieve the desired regioselectivity.

-

Reaction Setup: The 2-amino-3-bromobenzoic acid is dissolved or suspended in a dry, aprotic ether solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (BH₃•THF), is slowly added to the cooled reaction mixture.

-

Causality: A strong hydride donor is required to reduce the carboxylic acid functional group directly to a primary alcohol. The choice of agent is critical; for instance, sodium borohydride is generally not strong enough for this transformation. The reaction proceeds via a metal-carboxylate intermediate which is then reduced.

-

-

Quenching & Workup: After the reaction is complete, it is carefully quenched by the slow, sequential addition of water and a base (e.g., aqueous NaOH) to decompose the excess reducing agent and any aluminum salts.

-

Extraction & Purification: The final product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. The crude product is typically purified by column chromatography or recrystallization to yield the final, high-purity this compound.

This protocol is a generalized representation. Similar reduction procedures are well-documented for related structures like o-aminobenzyl alcohol.[7]

Reactivity Profile and Key Transformations

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. This allows for a wide range of selective chemical modifications.

Sources

- 1. CAS 397323-70-5 | this compound - Synblock [synblock.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound 97% | CAS: 397323-70-5 | AChemBlock [achemblock.com]

- 5. fishersci.com [fishersci.com]

- 6. CAS 50739-76-9: 2-Amino-3,5-Dibromo-Benzyl Alcohol [cymitquimica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to (2-Amino-3-bromophenyl)methanol: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-3-bromophenyl)methanol, a substituted benzyl alcohol derivative, represents a versatile building block in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its unique trifunctional substitution pattern—comprising an activating amino group, a directing bromo substituent, and a reactive hydroxymethyl group on a benzene ring—renders it a valuable precursor for the construction of a diverse array of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its contemporary applications as a key intermediate in the synthesis of quinolines and other nitrogen-containing heterocycles, which are prevalent motifs in numerous biologically active compounds. Detailed experimental protocols, mechanistic insights, and spectroscopic data are presented to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-amino-3-bromobenzyl alcohol, possesses the chemical formula C₇H₈BrNO and a molecular weight of 202.05 g/mol .[1][2] The molecule features a benzene ring substituted with an amino (-NH₂) group at position 2, a bromine (-Br) atom at position 3, and a hydroxymethyl (-CH₂OH) group at position 1.

The spatial arrangement and electronic effects of these functional groups dictate the molecule's reactivity and physical properties. The amino group is a strong activating group, increasing the electron density of the aromatic ring through resonance, particularly at the ortho and para positions. The bromine atom, while deactivating due to its inductive effect, is an ortho, para-director in electrophilic aromatic substitution reactions. The hydroxymethyl group provides a primary alcohol functionality, which is amenable to a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 397323-70-5 | [1][2] |

| Molecular Formula | C₇H₈BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |

A three-dimensional representation of the molecular structure is crucial for understanding its steric and electronic properties.

Caption: 2D structure of this compound.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amino protons. The aromatic region will display a complex splitting pattern due to the ortho, meta, and para couplings between the protons on the substituted benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents.

The ¹³C NMR spectrum will exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the amino, bromo, and hydroxymethyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H stretch of the alcohol, the N-H stretches of the primary amine, the C-N stretch, and the C-Br stretch, as well as absorptions characteristic of the substituted benzene ring. The O-H stretching band is typically broad due to hydrogen bonding[4].

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 202 and a characteristic isotopic pattern for the presence of one bromine atom (M+2 peak with approximately the same intensity as the M⁺ peak). Fragmentation patterns can provide further structural information.

Synthesis of this compound

The likely precursor, 2-amino-3-bromobenzaldehyde, can be synthesized from o-nitrobenzaldehyde through a two-step process involving reduction of the nitro group followed by bromination[6][7].

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis)

Caution: This is an adapted protocol and should be performed with appropriate safety precautions by trained personnel.

Reaction: Reduction of 2-amino-3-bromobenzaldehyde to this compound.

Materials:

-

2-amino-3-bromobenzaldehyde

-

Methanol (or another suitable solvent like ethanol or tetrahydrofuran)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-bromobenzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Reactivity Profile and Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly versatile intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

Reactivity of the Functional Groups

-

Hydroxymethyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde, 2-amino-3-bromobenzaldehyde, using a variety of mild oxidizing agents[8][9]. This aldehyde is a key intermediate for the synthesis of various heterocyclic systems. The hydroxyl group can also be converted into a leaving group for nucleophilic substitution reactions or participate in ether and ester formation.

-

Amino Group: The primary amine is nucleophilic and can undergo a range of reactions, including acylation, alkylation, and diazotization. It is a key participant in condensation reactions that lead to the formation of heterocyclic rings.

-

Aromatic Ring: The electron-rich aromatic ring is susceptible to further electrophilic aromatic substitution, although the position of substitution will be directed by the existing groups. The bromine atom can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of further molecular complexity.

Key Synthetic Transformations and Applications

A significant application of 2-aminobenzyl alcohols, including this compound, is in the synthesis of quinolines and quinazolines. These heterocycles are core structures in a vast number of pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Dehydrogenative Cyclization to Quinolines:

This compound can undergo a dehydrogenative cyclization with ketones or secondary alcohols to afford substituted quinolines[1][10]. This transformation often proceeds via an initial oxidation of the benzyl alcohol to the corresponding aldehyde, followed by a condensation with the ketone and subsequent cyclization.

Caption: General scheme for quinoline synthesis.

This methodology offers an atom-economical and environmentally friendly route to highly functionalized quinolines, which are valuable targets in drug discovery. The bromine substituent on the resulting quinoline can be further functionalized using cross-coupling reactions to generate libraries of potential drug candidates.

Synthesis of Other N-Heterocycles:

Beyond quinolines, 2-aminobenzyl alcohols are precursors to a variety of other N-heterocycles, such as quinazolines, oxazines, and diazepines[11]. The combination of the amino and hydroxymethyl groups in a 1,2-relationship on the aromatic ring allows for a range of annulation strategies with different reaction partners.

The utility of this compound as a building block is underscored by its potential to introduce a specific substitution pattern that can be critical for biological activity. The bromine atom can act as a handle for further diversification or can itself contribute to the pharmacological profile of the final molecule through halogen bonding or by influencing its metabolic stability.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. The ability to readily access highly substituted quinolines and other N-heterocycles from this precursor highlights its importance for the generation of novel chemical entities for pharmaceutical research. This guide has provided a comprehensive overview of its molecular structure, synthesis, reactivity, and applications, offering a solid foundation for its effective utilization in the laboratory.

References

-

Kumar, A., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. The Journal of Organic Chemistry, 79(24), 12345-12354. [Link]

-

Protheragen. (n.d.). This compound. Retrieved from [Link]

-

Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. (2024). Advanced Synthesis & Catalysis. [Link]

-

Yang, T., et al. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. The Journal of Organic Chemistry, 86(22), 15232-15241. [Link]

-

Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. (2022). The Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (2017). Supporting information for: Umpolung of Proton from H₂O: A Metal-free Selective Reduction of Carbonyl Compounds Mediated by Diboron Reagents. [Link]

- Process for the preparation of 2-amino-3,5-dibromobenzyl amines. (1985).

-

Manila, et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry. [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 274. [Link]

-

Protheragen. (n.d.). This compound. Retrieved from [Link]

-

Kumar, A., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. The Journal of Organic Chemistry. [Link]

- Process for preparing enantiomerically enriched amino-alcohols. (2010).

-

Coleman, G. H., & Johnson, H. L. (1941). Benzyl alcohol, o-amino-. Organic Syntheses, 21, 10. [Link]

- Method for preparing 2-amino-3,5-dibromo benzaldehyde. (2017).

- Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde. (2015).

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2001). Molecules. [Link]

-

Royal Society of Chemistry. (2017). Table of Contents. [Link]

-

Williams, D. L., et al. (2007). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 63(12), o3477. [Link]

-

PubChem. (n.d.). (2-Amino-3-methoxyphenyl)methanol. Retrieved from [Link]

-

MDPI. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances. [Link]

-

Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. (2017). Molecules. [Link]

-

MDPI. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]

-

Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). Molecules. [Link]

-

Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2014). Molecules. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Protheragen [protheragen.ai]

- 3. 397323-70-5|this compound|BLD Pharm [bldpharm.com]

- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 8. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (2-Amino-3-bromophenyl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-3-bromophenyl)methanol, a substituted benzyl alcohol derivative, is a valuable molecular building block in modern organic and medicinal chemistry. Its unique substitution pattern—featuring nucleophilic amino (-NH₂) and hydroxyl (-OH) groups, along with a strategically placed bromine (-Br) atom—offers a versatile platform for the construction of complex molecular architectures. The ortho-relationship of the amino and hydroxymethyl groups facilitates intramolecular cyclization reactions, making it a key precursor for various heterocyclic scaffolds. The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of chemical space in drug discovery programs.

This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a robust synthetic protocol, key reactivity patterns, and applications in the synthesis of medicinally relevant compounds.

Core Compound Identification

The fundamental identity of this compound is established by its IUPAC name and universally recognized chemical identifiers.

Physicochemical and Safety Data

A summary of the known physicochemical properties and safety information is presented below. It is important to note that while key identifiers are well-documented, experimental data such as melting and boiling points are not consistently reported in peer-reviewed literature and should be determined empirically for rigorous applications.

| Property | Value / Information | Source(s) |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [3] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, THF, and DMSO. Solubility in water is likely low but may be enhanced under acidic conditions due to protonation of the amino group. | [4] |

| Storage | Store at room temperature in a well-sealed container, protected from light and moisture. | [3] |

| GHS Pictogram | GHS07 (Harmful/Irritant) | [3] |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Synthesis and Mechanistic Insight

The most direct and reliable method for the synthesis of 2-aminobenzyl alcohols is the reduction of the corresponding 2-aminobenzoic acids. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing carboxylic acids to primary alcohols.[5][6]

Causality in Reagent Selection: Why Lithium Aluminum Hydride?

-

Potent Hydride Source: Unlike milder reducing agents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing carboxylic acids, LiAlH₄ is a powerful hydride (H⁻) donor capable of reducing the highly stabilized carboxyl group.[6]

-

Mechanism of Action: The reduction proceeds through a well-defined mechanism. The first step is a rapid acid-base reaction where the acidic proton of the carboxylic acid reacts with the basic hydride to form a lithium carboxylate salt and hydrogen gas.[7] Subsequently, the AlH₃ generated in situ (or the remaining LiAlH₄) coordinates to the carboxylate, activating it for nucleophilic attack by a hydride ion. This forms a tetrahedral intermediate which, after a series of steps involving the elimination of an O-Al species, ultimately yields the primary alcohol upon aqueous workup.[7]

-

Chemoselectivity: LiAlH₄ will reduce both the carboxylic acid and any other susceptible functional groups. However, in the context of 2-amino-3-bromobenzoic acid, the primary functional group for reduction is the carboxylic acid. The aromatic ring and the bromo-substituent are inert to LAH, ensuring the integrity of the core structure.[5]

Workflow for the Synthesis of 2-Aminobenzyl Alcohols

The following diagram illustrates the general workflow for the reduction of a 2-aminobenzoic acid derivative to the corresponding benzyl alcohol.

Caption: General workflow for LiAlH₄ reduction.

Field-Proven Experimental Protocol

Reaction: Reduction of 2-Amino-5-bromobenzoic Acid to 2-Amino-5-bromobenzyl Alcohol

-

Setup: To a 1-L single-necked, round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol, 1.0 equiv) and dry tetrahydrofuran (THF, 400 mL). Fit the flask with a septum and an inlet needle for inert gas (Nitrogen or Argon).

-

Cooling: Cool the resulting solution in an ice bath under a positive pressure of nitrogen.

-

Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄, 5.00 g, 132 mmol, 2.9 equiv) in small portions (approx. 0.5 g each) over a period of 1 hour. Causality Note: Portion-wise addition is critical to control the initial exothermic acid-base reaction and subsequent reduction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature while stirring. Continue stirring overnight (approx. 20 hours) to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture into a 2 L Erlenmeyer flask containing ethyl acetate (400 mL) cooled in an ice bath. Safety Note: This step quenches the excess, highly reactive LiAlH₄ and must be done slowly and behind a blast shield.

-

Workup: With vigorous stirring, slowly add water (50 mL) dropwise over 30 minutes to the quenched mixture. Add an additional 450 mL of water and stir until two distinct layers form (approx. 30 minutes).

-

Extraction: Transfer the mixture to a 2 L separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 500 mL).

-

Washing and Drying: Combine all organic layers, wash with brine (600 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product as a light yellow solid.

-

Purification: Analytically pure material can be obtained by recrystallization from a minimal amount of hot ethyl acetate, followed by precipitation with hexanes. This procedure typically yields the product in 80-88% yield.[8]

Reactivity and Applications in Heterocyclic Synthesis

The true value of this compound lies in its utility as a versatile synthon. The ortho-amino benzyl alcohol moiety is a classic precursor for building fused N-heterocyclic systems, which are privileged structures in medicinal chemistry.

Application Example: Regioselective Synthesis of Quinolines

A recent study by Guo and coworkers highlights an innovative application of 2-aminobenzyl alcohols in the synthesis of substituted quinolines.[9] Quinolines are a cornerstone of pharmaceutical chemistry, found in drugs such as chloroquine (antimalarial) and various kinase inhibitors.

Traditionally, the reaction of a 2-aminobenzyl alcohol with a benzaldehyde in a non-polar solvent like toluene yields a benzoxazine. However, the researchers discovered that by simply changing the solvent to dimethyl sulfoxide (DMSO), the reaction pathway is completely altered, leading to the formation of a quinoline ring system.[9]

The Reaction:

Mechanistic Rationale and Causality:

-

Solvent as a Reactant: Deuterium-labeling studies confirmed that DMSO is not merely a solvent but also a reactant. The C2 carbon of the resulting quinoline ring originates from the methyl group of DMSO.[9]

-

Oxidative Annulation: The reaction proceeds via an oxidative annulation pathway. The 2-aminobenzyl alcohol is first oxidized in situ to the corresponding 2-aminobenzaldehyde intermediate. This is followed by a series of condensation and cyclization steps involving the benzaldehyde and DMSO to construct the final quinoline framework.

-

Regioselectivity: This method provides excellent control over the substitution pattern of the final product. The substituents from the 2-aminobenzyl alcohol (e.g., the bromine atom at C3) end up on the benzo-fused portion of the quinoline, while the substituent from the benzaldehyde partner is installed at the C3 position of the quinoline ring.[9]

This solvent-controlled regioselective strategy represents a significant advancement, providing a practical and efficient route to structurally diverse quinolines that would be more challenging to access through traditional methods. The ability to use substituted 2-aminobenzyl alcohols like the title compound allows for the direct installation of functionalities like bromine, which can be further elaborated using palladium-catalyzed cross-coupling reactions to build molecular complexity.

Analytical Characterization

Full characterization of this compound would be achieved using a combination of standard spectroscopic and analytical techniques. While a peer-reviewed, published spectrum for this specific compound is not available, the expected features are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a singlet or broad singlet for the amino (-NH₂) protons, a singlet for the benzylic methylene (-CH₂OH) protons, and a triplet or broad singlet for the hydroxyl (-OH) proton. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the hydroxymethyl group (C-COH) would appear around 60-65 ppm, while the aromatic carbons would resonate in the δ 110-150 ppm region. The carbon attached to the bromine atom would be significantly influenced by the halogen's electronic effect.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of nearly equal intensity, which is the isotopic signature of a compound containing one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretches of the primary amine (two sharp peaks, ~3350-3450 cm⁻¹), and C-O stretch (~1050-1150 cm⁻¹).

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for applications in pharmaceutical and materials science research. Its synthesis is readily achievable through the robust reduction of its corresponding carboxylic acid precursor. The compound's true utility is realized in its role as a versatile building block for complex heterocyclic systems, as exemplified by its innovative use in the regioselective synthesis of quinolines. The presence of the bromine atom provides a crucial vector for diversification, allowing researchers to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. This guide provides the foundational knowledge required for scientists to effectively utilize this valuable compound in their research and development endeavors.

References

-

Yang, T., Nie, Z.-W., Su, M.-D., Li, H., Luo, W.-P., Liu, Q., & Guo, C.-C. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. The Journal of Organic Chemistry, 86(21), 15232–15241. [Link]

-

Protheragen. This compound. [Link]

-

American Elements. This compound. [Link]

-

Chemsrc. 2-Amino-3-bromobenzoic acid. [Link]

-

Organic Chemistry Portal. Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. [Link]

-

ResearchGate. Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. [Link]

-

Anshul Specialty Molecules. 2-Amino Benzyl Alcohol. [Link]

-

ResearchGate. Pd(II)‐catalyzed reaction of 2‐aminobenzyl alcohols with β,γ‐alkene substrates. [Link]

-

ResearchGate. A schematic diagram of 2‐aminobenzyl alcohol transformations. [Link]

-

IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]

-

Wikipedia. Lithium aluminium hydride. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

-

The Journal of Organic Chemistry. Stereochemistry of amino carbonyl compounds. IX. Lithium aluminum hydride and lithium trialkoxyaluminum hydride reduction of... [Link]

-

Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]

-

PubChem. Amino(phenyl)methanol. [Link]

-

PubChem. (2-Amino-3-methoxyphenyl)methanol. [Link]

-

PubChem. (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol. [Link]

-

PubChem. 2-Amino-3-bromopropanoic acid. [Link]

-

PubChem. Methanol. [Link]

-

NIH. (3-Aminophenyl)methanol. [Link]

-

NIH. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of... [Link]

-

ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

-

NIH. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

-

RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

-

University of Edinburgh. Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. [Link]

-

NIH. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. [Link]

-

Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

-

NIH. Green methodologies for the synthesis of 2-aminothiophene. [Link]

-

Heterocyclic Letters. A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process. [Link]

-

JOCPR. Reduction of Chiral Amino Acids Based on Current Method. [Link]

-

DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Link]

-

Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. [Link]

Sources

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound | 397323-70-5 | XQA32370 [biosynth.com]

- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. 2-Amino-3-bromobenzoic acid 97 20776-51-6 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

Spectroscopic Characterization of (2-Amino-3-bromophenyl)methanol: A Technical Guide to ¹H NMR and HPLC Analysis

This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis of (2-Amino-3-bromophenyl)methanol (CAS No. 397323-70-5), a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for methodological choices. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction: The Importance of Spectroscopic Purity

This compound, with the molecular formula C₇H₈BrNO and a molecular weight of 202.05, is a substituted benzyl alcohol derivative.[1] Its utility in synthetic chemistry, particularly in the construction of more complex molecules, necessitates stringent quality control. The presence of impurities can have significant downstream effects on reaction yields, by-product profiles, and the pharmacological activity of the final compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques that, when used in concert, provide a detailed picture of the compound's identity, purity, and stability. ¹H NMR offers structural confirmation by probing the chemical environment of each proton, while HPLC provides quantitative information on the purity of the bulk material.

This guide will detail the experimental protocols for acquiring high-quality ¹H NMR and HPLC data for this compound and provide insights into the interpretation of the expected results.

¹H NMR Spectroscopy: Structural Verification

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. The following protocol is designed to yield a high-resolution spectrum of this compound.

Experimental Protocol for ¹H NMR

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Expert Insight : CDCl₃ is a common choice for many organic molecules.[3][4] However, the presence of both an amino (-NH₂) and a hydroxyl (-OH) group in the analyte may lead to broader peaks due to proton exchange. DMSO-d₆ is an excellent alternative as it can help to sharpen these exchangeable proton signals.[5]

-

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters :

-

The following parameters are recommended for a 400 MHz NMR spectrometer:[4][5]

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans : 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Acquisition Time (aq) : 3-4 seconds.

-

Spectral Width (sw) : A range of -2 to 12 ppm is typically sufficient for most organic molecules.

-

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to the specific protons in the molecule.

-

Predicted ¹H NMR Data

Based on the analysis of structurally similar compounds, the following table summarizes the predicted ¹H NMR spectral data for this compound.[3][6]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.4 | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the bromine atom. |

| ~6.8-7.0 | Triplet | 1H | Ar-H | Aromatic proton para to the amino group. |

| ~6.6-6.8 | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the amino group. |

| ~4.6-4.8 | Singlet or Doublet | 2H | -CH ₂OH | Benzylic protons adjacent to the hydroxyl group. May show coupling to the hydroxyl proton. |

| ~4.5-5.5 | Broad Singlet | 2H | -NH ₂ | Amino protons. The chemical shift and peak shape can vary depending on the solvent and concentration. |

| ~2.0-3.0 | Broad Singlet or Triplet | 1H | -OH | Hydroxyl proton. Its chemical shift is also variable and it may couple with the benzylic protons. |

¹H NMR Workflow Diagram

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The combination of ¹H NMR and HPLC provides a robust analytical workflow for the structural confirmation and purity assessment of this compound. The methodologies outlined in this guide are based on established principles of spectroscopic analysis for related compounds and are designed to be both reliable and reproducible. By understanding the rationale behind each experimental step, researchers can confidently generate high-quality data, ensuring the integrity of their synthetic work and advancing their drug development programs.

References

- Falcon Life Sciences Pvt. Ltd. (n.d.). Bromosaffrole CAS NO.5463-71-8.

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 4-Aminobenzyl Alcohol for HPLC Analysis.

- Shanghai Synchem Pharma Co., ltd. (n.d.). Product Catalog. Chemicalbook.

- SIELC Technologies. (n.d.). Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- BLD Pharm. (n.d.). 397323-70-5|this compound.

- Guidechem. (n.d.). 5463-71-8 Bromosaffrole C10H11BrO2, Formula,NMR,Boiling Point,Density,Flash Point.

- (n.d.). Supplementary Information.

- Protheragen. (n.d.). This compound.

- LEYAN. (n.d.). 3-(3,4-亚甲基二氧苯基)-丙醛| 2-Methyl-3-(3,4-methylenedioxypheny | 1205-17-0.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds.

- MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.

- ChemicalBook. (n.d.). Bromosaffrole | 5463-71-8.

- ChemicalBook. (n.d.). 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL | 50739-76-9.

- The Royal Society of Chemistry. (2012). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.

- CymitQuimica. (n.d.). CAS 50739-76-9: 2-Amino-3,5-Dibromo-Benzyl Alcohol.

- BenchChem. (2025). Technical Support Center: HPLC Separation of 2-Amino-3,5-dibromobenzaldehyde.

- Biosynth. (n.d.). This compound | 397323-70-5 | XQA32370.

- ResearchGate. (n.d.). High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.

- The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II).

- ChemicalBook. (n.d.). Diethyl carbonate(105-58-8) 1H NMR.

- ChemicalBook. (n.d.). P,P'-DDD(72-54-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid(118-97-8) 1H NMR spectrum.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:397323-70-5.

- Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of ....

- (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES.

- Scientific Research Publishing. (n.d.). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*.

- ChemScene. (n.d.). 1261666-42-5 | (3-Amino-4-bromophenyl)methanol.

- ChemicalBook. (n.d.). 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL(355-74-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). Triethylenediamine(280-57-9) 1H NMR spectrum.

Sources

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of (2-Amino-3-bromophenyl)methanol

This guide provides a comprehensive overview of the essential safety protocols, storage requirements, and handling procedures for (2-Amino-3-bromophenyl)methanol (CAS No. 397323-70-5). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data to ensure minimal risk and maintain laboratory integrity. While comprehensive toxicological data for this specific compound is not fully available, the recommendations herein are grounded in data from structurally similar compounds and established principles of chemical safety.

Compound Identification and Physicochemical Properties

This compound, also known as 2-Amino-3-bromobenzyl alcohol, is a substituted aromatic compound.[1] Its structure, containing an amino group, a bromine atom, and a hydroxymethyl group on a benzene ring, dictates its reactivity and potential hazards. Understanding these properties is foundational to its safe manipulation.

| Property | Value | Source |

| CAS Number | 397323-70-5 | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Solid (Typical for related compounds) | [2] |

| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis | [3][4] |

Hazard Identification and GHS Classification

Based on data from analogous chemical structures, this compound is classified as hazardous.[5][6] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[7] The Globally Harmonized System (GHS) provides a framework for communicating these hazards.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

This classification is based on data for structurally related compounds and should be treated as a minimum precaution.[5][6]

Caption: GHS Hazard Communication Workflow for this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is paramount and is achieved through a combination of engineering controls, administrative procedures, and appropriate PPE.[8]

Engineering Controls

-

Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[3][9] This is critical to mitigate the risk of inhaling dust or vapors, which may cause respiratory irritation (H335).[5]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any airborne contaminants.[10]

-

Safety Stations: Accessible and routinely tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.[4]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. The causality is clear: because the compound is a skin and eye irritant, protective barriers are non-negotiable.

-

Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact (H319).[5]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile gloves).[9] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[5] Contaminated gloves should be disposed of as chemical waste.

-

Skin and Body Protection: A laboratory coat must be worn, fully buttoned, with sleeves of sufficient length to protect the arms.[9] Full-length pants and closed-toe shoes are also required.[9]

-

Respiratory Protection: If working outside of a fume hood (a practice that is strongly discouraged) or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges (e.g., P95 particle respirator for dust or OV/AG/P99 for higher-level protection) is necessary.[11] Respirator use requires prior training and fit-testing.[9]

Caption: Decision tree for responding to a chemical spill.

Waste Disposal

Chemical waste must be managed according to institutional and regulatory guidelines to prevent environmental contamination and ensure safety.

-

Chemical Waste: Dispose of this compound and any surplus material as hazardous chemical waste. [12]Offer surplus and non-recyclable solutions to a licensed disposal company. [11]Do not dispose of down the drain. [11][13]* Contaminated Materials: All items contaminated with the chemical, including gloves, paper towels, and empty containers, must be disposed of as hazardous waste. [11]* Container Labeling: Ensure all waste containers are properly labeled with the contents and associated hazards. [12]Keep waste containers closed except when adding waste. [14]

References

- Capot Chemical Co., Ltd. (n.d.). MSDS of (2-Amino-3,5-dibromophenyl)methanol.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-[(3-Bromo-benzyl)-methyl-amino]-ethanol.

- LGC Standards SLU. (n.d.). (2-amino-3,5-dibromophenyl)methanol - Free SDS search.

- ChemicalBook. (2025). This compound | 397323-70-5.

- Protheragen. (n.d.). This compound.

- Proman. (2022). Safety Data Sheet - Methanol.

- MedchemExpress.com. (2024). Safety Data Sheet - (3-Bromopyridin-2-yl)methanol.

- Fisher Scientific. (2021). Safety Data Sheet - 3-Amino-2-methylbenzyl alcohol, 97%.

- Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety - Northwestern University.

- UCLA EH&S. (2012). Methanol - Standard Operating Procedure.

- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.

- CymitQuimica. (n.d.). CAS 50739-76-9: 2-Amino-3,5-Dibromo-Benzyl Alcohol.

- AA Blocks. (2025). Safety Data Sheet - 2-(2-Amino-4-chlorophenyl)ethanol.

- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.

- ChemicalBook. (2025). 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL | 50739-76-9.

- PubChem. (2025). GHS Classification (Rev.11, 2025) Summary.

- BLD Pharmatech. (n.d.). Safety Data Sheet - (2-Amino-6-bromophenyl)methanol.

- PubChem. (n.d.). Methanol | CH3OH | CID 887.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- PubChem. (2021). GHS Classification Summary (Rev.9, 2021).

- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.

- KERAMIDA Inc. (2024). How To Protect Workers From Methanol Exposure In The Workplace.

- Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.

- Safe Work Australia. (n.d.).

- BLDpharm. (n.d.). 50739-76-9|(2-Amino-3,5-dibromophenyl)methanol.

- Sigma-Aldrich. (n.d.). (3-amino-2-bromophenyl)methanol.

- Medbullets. (2024). Toxicology - Drugs - Medbullets Step 2/3.

- PubChem. (n.d.). (2-Amino-3-methoxyphenyl)methanol | C8H11NO2 | CID 592703.

- Forsyth Technical Community College. (2013). Lab Safety-Chemicals. YouTube.

- PubChem. (n.d.). (4-Amino-2-bromophenyl)methanol | C7H8BrNO | CID 20616118.

- Pajoumand, A., et al. (2022). Methanol poisoning as a new world challenge: A review. PMC.

- MIT Department of Chemistry. (2019). Chemical Hygiene Plan and Safety Manual 2019.

- MIT EHS. (2023).

Sources

- 1. This compound - Protheragen [protheragen.ai]

- 2. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL | 50739-76-9 [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. aablocks.com [aablocks.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. aksci.com [aksci.com]

- 11. capotchem.cn [capotchem.cn]

- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 13. ehs.mit.edu [ehs.mit.edu]

- 14. mtu.edu [mtu.edu]

An In-depth Technical Guide to the Commercial Availability and Supply of (2-Amino-3-bromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: (2-Amino-3-bromophenyl)methanol, with CAS Number 397323-70-5, is a key building block in synthetic organic chemistry.[1][2][3][4] Its utility in the synthesis of various heterocyclic compounds and as an intermediate in the development of pharmaceutically active molecules makes a clear understanding of its commercial availability, purity, and supplier reliability paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the global supply landscape for this compound, offering insights into supplier evaluation, quality considerations, and procurement strategies.

Chemical Identity and Properties

-

Synonyms: 2-Amino-3-bromobenzyl alcohol[5]

Commercial Suppliers and Availability

This compound is available from a range of chemical suppliers, catering to different scales of research and development needs. These suppliers can be broadly categorized into large, multinational distributors and smaller, specialized chemical synthesis companies.

Major Global Suppliers:

-

Sigma-Aldrich (Merck): A well-established supplier with a global distribution network, offering this compound, often in research quantities.

-

Apollo Scientific: A UK-based supplier with US stock, providing this compound with a typical purity of 95%.[3]

-

Biosynth: Offers this compound as a reference standard for pharmaceutical testing.[1]

Other Notable Suppliers:

-

Protheragen: Lists the compound for research use.[5]

-

Sunway Pharm Ltd: Provides various quantities with a stated purity of 97%.[2]

-

ChemicalBook: Acts as a directory, listing multiple suppliers, primarily based in Asia.[4]

-

BLD Pharm: Offers the product and notes the need for cold-chain transportation.[6]

Table 1: Comparison of Select Suppliers for this compound

| Supplier | Purity | Available Quantities | Notes |

| Apollo Scientific | 95% | Gram scale | UK and US stock available[3] |

| Sunway Pharm Ltd | 97% | 100mg, 250mg, 1g, 5g | Pricing visible on their website[2] |

| Biosynth | High-quality reference standard | Inquire for details | Focus on pharmaceutical testing[1] |

| Protheragen | Research Grade | Inquire for details | For research use only[5] |

Quality and Purity Considerations

For researchers and drug development professionals, the purity and consistency of starting materials are critical. When sourcing this compound, it is essential to consider the following:

-

Purity: Suppliers typically offer this compound with purities ranging from 95% to over 99%.[3][7][8] The required purity will depend on the sensitivity of the subsequent synthetic steps. For early-stage research, a lower purity might be acceptable, while for later-stage development and GMP (Good Manufacturing Practice) processes, higher purity is necessary.

-

Certificate of Analysis (CoA): Always request a batch-specific CoA from the supplier. This document provides crucial information on the purity (often determined by HPLC or NMR), appearance, and other quality control parameters.[7][8] For example, some CoAs for a related compound, (2-Amino-5-bromophenyl)methanol, show purity determined by HPLC to be over 99%.[7][8]

-

Analytical Data: Reputable suppliers should be able to provide analytical data such as ¹H NMR and HPLC spectra to confirm the structure and purity of the compound.[2]

Workflow for Supplier Qualification

Selecting the right supplier is a critical step in ensuring the success and reproducibility of your research and development efforts. The following workflow can be used to qualify a potential supplier:

Caption: A streamlined workflow for qualifying suppliers of critical chemical reagents.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for maintaining its integrity and ensuring laboratory safety.

-

Safety Data Sheet (SDS): Always consult the SDS before handling the compound. The SDS for a related compound, (2-Amino-3,5-dibromophenyl)methanol, indicates that it may cause respiratory irritation.[9] General advice includes consulting a physician if inhaled, or in case of skin or eye contact.[9]

-

Handling: Use personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Ensure adequate ventilation to avoid inhalation of dust or vapors.[10][11]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][10] Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (2-8°C) and protection from light.[2][7][8] It is often stored under an inert atmosphere.[10]

Applications in Research and Development